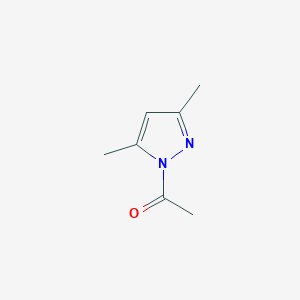

1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYMIRMFIZXRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363337 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-63-0 | |

| Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Executive Summary

This guide provides a comprehensive, technically-grounded overview of the synthetic pathway for 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a key heterocyclic building block in medicinal and materials chemistry. The synthesis is presented as a robust two-step process, commencing with the classic Paal-Knorr condensation to form the 3,5-dimethylpyrazole intermediate, followed by a direct N-acylation to yield the final product. This document is structured to provide researchers, scientists, and drug development professionals with not only a detailed experimental protocol but also the underlying mechanistic rationale, safety considerations, and process validation checkpoints essential for successful and reproducible synthesis.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a privileged scaffold in modern drug discovery. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a wide array of therapeutic agents exhibiting anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2] The target molecule, this compound, serves as a versatile intermediate. The acetyl group at the N1 position not only modifies the electronic character of the pyrazole ring but also provides a reactive handle for further synthetic transformations, making it a valuable synthon for constructing more complex molecular architectures.[3][4][5]

Core Synthesis Strategy: A Two-Step Pathway

The most efficient and widely adopted route to this compound involves a logical two-step sequence:

-

Formation of the Pyrazole Ring: Synthesis of the 3,5-dimethylpyrazole core via the cyclocondensation of acetylacetone (a 1,3-diketone) with a hydrazine source.[6][7]

-

N-Acylation: Introduction of the acetyl group onto the N1 position of the pyrazole ring using a suitable acylating agent.[8][9]

This approach is advantageous due to the high availability of starting materials, straightforward reaction conditions, and generally high yields.

Step 1: Synthesis of 3,5-Dimethylpyrazole Intermediate

Mechanistic Rationale (Paal-Knorr Pyrazole Synthesis): The formation of the pyrazole ring from a 1,3-diketone and hydrazine is a cornerstone of heterocyclic chemistry, known as the Paal-Knorr synthesis.[1] The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration steps, which drive the reaction forward to form the stable aromatic pyrazole ring. The use of a basic medium, such as aqueous sodium hydroxide, facilitates the reaction when starting from hydrazine sulfate by liberating the free hydrazine base in situ.[7]

Workflow Diagram: Synthesis of 3,5-Dimethylpyrazole

Caption: Workflow for the synthesis of the 3,5-dimethylpyrazole intermediate.

Step 2: N-Acylation of 3,5-Dimethylpyrazole

Mechanistic Rationale: The N-acylation of 3,5-dimethylpyrazole proceeds via a nucleophilic acyl substitution mechanism. The N1 nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). When using acetyl chloride, the reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the pyrazole nucleophile, a non-nucleophilic base such as pyridine or triethylamine is essential to act as an acid scavenger.[8][9] The reaction is typically performed at a reduced temperature (0-5°C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[8]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. A thorough risk assessment must be conducted before proceeding. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 3,5-Dimethylpyrazole[7]

-

Preparation: In a 1 L round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve hydrazine sulfate (65 g, 0.50 mol) in 400 mL of 10% aqueous sodium hydroxide.

-

Cooling: Immerse the flask in an ice/water bath and cool the solution to approximately 15°C.

-

Addition of Diketone: Add acetylacetone (50 g, 0.50 mol) dropwise via the dropping funnel over 30 minutes. The key causality here is controlled addition to manage the exothermic nature of the reaction and maintain the temperature at ~15°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 15°C for an additional 1 hour. A precipitate of 3,5-dimethylpyrazole will form.

-

Work-up (Extraction): Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts. Transfer the entire mixture to a 1 L separatory funnel and extract with diethyl ether (1 x 125 mL, then 4 x 40 mL).

-

Washing & Drying: Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Isolation: Remove the ether by rotary evaporation. The resulting slightly yellow crystalline residue is 3,5-dimethylpyrazole. Dry under reduced pressure. Expected yield: 37–39 g (77–81%). Melting point: 107–108°C.

Part B: Synthesis of this compound[8]

-

Preparation: Dissolve 3,5-dimethylpyrazole (9.61 g, 0.10 mol) in pyridine (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer and dropping funnel.

-

Cooling: Cool the reaction mixture in an ice/water bath to 0-5°C. Pyridine serves as both the solvent and the acid scavenger.

-

Addition of Acylating Agent: Add acetyl chloride (7.85 g, 0.10 mol) dropwise to the cooled solution, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up (Precipitation): Pour the reaction mixture into a beaker containing crushed ice. The product will precipitate out of the solution.

-

Isolation & Purification: Treat the resulting mixture with cold 2N HCl to neutralize excess pyridine. Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed if higher purity is required.

Data Summary and Characterization

Table 1: Reagent Summary for a Typical Synthesis

| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents | Role |

| A | Hydrazine Sulfate | 130.12 | 65 | 0.50 | 1.0 | Hydrazine Source |

| A | Acetylacetone | 100.12 | 50 | 0.50 | 1.0 | Diketone Substrate |

| A | Sodium Hydroxide | 40.00 | 40 | 1.0 | 2.0 | Base |

| B | 3,5-Dimethylpyrazole | 96.13 | 9.61 | 0.10 | 1.0 | Nucleophile |

| B | Acetyl Chloride | 78.50 | 7.85 | 0.10 | 1.0 | Acylating Agent |

| B | Pyridine | 79.10 | ~80 | ~1.0 | ~10 | Solvent / Base |

Expected Characterization Data:

-

¹H NMR: Protons corresponding to the two pyrazole methyl groups, the pyrazole ring proton, and the acetyl methyl group should be observed with the correct integration.

-

¹³C NMR: Signals for the carbonyl carbon (~168 ppm), the pyrazole ring carbons, and the three distinct methyl carbons are expected.[10]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₇H₁₀N₂O, M.W. = 138.17 g/mol ) should be present.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be prominent around 1700-1730 cm⁻¹.

Safety and Hazard Management

The protocols described involve substances with significant hazards that demand strict safety protocols.

-

Hydrazine and its Derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11][12] It can cause severe skin burns and eye damage.[12] Metabolism can lead to hepatotoxic byproducts like acetylhydrazine.[11][13] Always handle in a fume hood with appropriate PPE.

-

Acetyl Chloride: This substance is highly corrosive and reacts violently with water and alcohols. It is a lachrymator and causes severe burns upon contact.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

All chemical waste must be collected and disposed of in accordance with institutional and local regulations.

Visualization of the Overall Synthesis Pathway

Caption: Overall two-step synthesis of this compound.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational textbook covering the Paal-Knorr synthesis).

- Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961730591X]

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [URL: https://pubs.acs.org/doi/10.1021/ol060570p]

- El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [URL: https://www.mdpi.com/1422-8599/2004/1/M369]

- Vitale, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [URL: https://www.mdpi.com/1420-3049/28/18/6524]

- Gürsoy, E., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [URL: https://www.mdpi.com/2227-9717/9/11/2019]

- Choudhary, G., & Hansen, H. (1996). Human health perspectives on environmental exposure to hydrazines: a review. Chemosphere, 32(5), 801-843. (Provides toxicological data on hydrazine). [URL: https://www.sciencedirect.com/science/article/pii/0045653595004347]

- Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [URL: https://www.jocpr.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 607923, 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-_3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl_ethanone]

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1-ACETYL-2-PHENYLHYDRAZIDE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/21332]

- Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. In A. Weissberger (Ed.), The Chemistry of Heterocyclic Compounds. Interscience Publishers. (A classic reference for pyrazole chemistry).

- Sigma-Aldrich. (2025). Safety Data Sheet for Hydrazine. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/225819]

- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, 5(9), 130-134. [URL: https://www.jocpr.

- Organic Syntheses. (1943). 3,5-Dimethylpyrazole. Org. Synth., Coll. Vol. 2, p.204. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0204]

- ChemicalBook. (n.d.). 1-(3,5-DiMethyl-pyrazol-1-yl)-ethanone synthesis. [URL: https://www.chemicalbook.com/synthesis/6943-07-3.htm]

- Spectral Database for Organic Compounds (SDBS). (n.d.). ¹³C NMR data for related pyrazole structures. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]

- National Institutes of Health. (2023). Hydrazine Toxicology. In StatPearls. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541093/]

- Touzani, R., et al. (2001). Synthesis of New Polydentate Ligands Derived from 3,5-Dimethylpyrazole. Synthetic Communications, 31(9), 1315-1319. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-100104001]

- ResearchGate. (2025). 3,5-Dimethylpyrazole promoted sulfonation of acetic anhydride by H2SO4. [URL: https://www.researchgate.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine1-4diones.pdf]

- National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. In AEGLs. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207602/]

- ChemicalBook. (n.d.). 3,5-Dimethylpyrazole synthesis. [URL: https://www.chemicalbook.com/synthesis/67-51-6.htm]

- Sigma-Aldrich. (2025). Safety Data Sheet for Hydrazine, anhydrous. [URL: https://www.sigmaaldrich.com/sds/aldrich/225819]

- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole. [URL: https://patents.google.

- ResearchGate. (2025). Proposed mechanism for the formation of pyrazole-ethanone. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-pyrazole-ethanone_fig-fig1_349479383]

- Elguero, J., et al. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations. Pergamon. (A comprehensive review of pyrazole chemistry).

- Kumar, V., & Aggarwal, M. (2019). A review on pyrazole and its biological potential. Mini-Reviews in Medicinal Chemistry, 19(14), 1134-1151. [URL: https://www.eurekaselect.com/article/97871]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tsijournals.com [tsijournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Abstract: Characterizing a Key Pharmacophore

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Its derivatives are noted for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, an N-acetylated derivative of 3,5-dimethylpyrazole, represents a fundamental building block in the synthesis of more complex pharmaceutical candidates. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the integrity of subsequent synthetic modifications.

This technical guide provides a comprehensive framework for the characterization of this compound. Due to a scarcity of publicly available experimental data for this specific isomer, this document adopts a dual approach: first, leveraging computational models to predict core physicochemical parameters, and second, detailing robust, field-proven experimental protocols for their empirical validation. This methodology serves as a practical blueprint for researchers navigating the characterization of novel chemical entities in early-stage drug discovery.

Molecular Identity and In Silico Physicochemical Profile

The initial step in characterizing any compound is to establish its fundamental molecular properties. These values, predicted through computational algorithms, provide a critical baseline for experimental design and offer early insights into the molecule's potential drug-like characteristics.

The structure of this compound is defined by the acetylation of the N1 position of the 3,5-dimethylpyrazole ring. This distinguishes it from its isomers, such as the C4-acetylated 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, which exhibits markedly different properties.[1]

Below is a summary of the core molecular and predicted physicochemical properties for this compound.

| Property | Value | Source / Method |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | - |

| CAS Number | Not definitively assigned | - |

| CB Number | CB0701570 | ChemicalBook[2] |

| Predicted LogP | ~0.6 - 1.2 | Computational (e.g., XLogP3)[3] |

| Predicted Aqueous Solubility | Low to Moderate | Computational (General pyrazole trend)[4][5] |

| Predicted pKa (most basic) | ~2.0 - 3.0 (pyrazole nitrogen) | Computational |

| Topological Polar Surface Area | ~34.9 Ų | Computational[3] |

| Hydrogen Bond Acceptors | 2 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Rotatable Bonds | 1 | Computational[6] |

Expert Insights: The Significance of In Silico Prediction

The predictive workflow is a cornerstone of modern, resource-efficient drug discovery. By establishing a theoretical profile before committing to costly and time-consuming benchwork, we can anticipate challenges and prioritize resources. For instance, the predicted low-to-moderate aqueous solubility immediately flags this compound as a potential Biopharmaceutics Classification System (BCS) Class II candidate, suggesting that absorption may be limited by its dissolution rate.[5] This insight allows formulation scientists to proactively explore solubilization strategies, such as the use of co-solvents or amorphous solid dispersions, from the project's outset.

Spectroscopic and Physical State Characterization

While isomers and derivatives are often described as white or yellowish solids, the precise physical state of this compound at standard temperature and pressure is not widely documented.[7][8] Empirical observation, coupled with spectroscopic confirmation, is required.

Identity Confirmation: NMR, IR, and Mass Spectrometry

The identity of a synthesized batch must be unequivocally confirmed.

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups on the pyrazole ring (around δ 2.2-2.5 ppm), a singlet for the acetyl methyl protons (around δ 2.4-2.6 ppm), and a singlet for the C4 proton of the pyrazole ring (around δ 6.0 ppm).

-

¹³C NMR: The carbon spectrum will be characterized by signals for the two pyrazole methyl carbons, the acetyl methyl carbon, the pyrazole ring carbons (C3, C4, C5), and a downfield signal for the carbonyl carbon (C=O) typically above δ 165 ppm.[9]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected in the range of 1670-1720 cm⁻¹. Additional peaks will correspond to C-H and C-N stretching and bending vibrations.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent molecular ion peak [M+H]⁺ at m/z 139.17.

Melting Point Determination

The melting point is a critical indicator of purity and lattice energy.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (≤ 2 °C) is indicative of high purity.

Core Physicochemical Properties: Experimental Protocols

The following protocols provide a robust framework for experimentally determining the properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of oral bioavailability. The isothermal shake-flask method is the gold-standard for its determination.

Protocol: Isothermal Shake-Flask Solubility Measurement [11]

-

System Preparation: Prepare buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).

-

Sample Addition: Add an excess of the compound to each buffer solution in separate sealed vials. The presence of undissolved solid must be visible.

-

Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).[11]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Lipophilicity (LogP) Determination

Lipophilicity, expressed as the octanol-water partition coefficient (LogP), is a key predictor of membrane permeability, protein binding, and metabolic clearance. While the shake-flask method is traditional, Reverse-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) offers a rapid and reliable alternative.[12]

Protocol: LogP Determination by RP-HPTLC [12]

-

Stationary Phase: Use RP-18 HPTLC plates.

-

Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and water.

-

Standard Selection: Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Spot the test compound and the reference standards onto the HPTLC plate. Develop the plate with a chosen mobile phase composition.

-

Data Collection: After development, determine the retardation factor (Rf) for each compound. Repeat the process for each mobile phase composition.

-

Calculation of RM: Convert each Rf value to an RM value using the formula: RM = log[(1/Rf) - 1].

-

Extrapolation to RM0: For each compound, plot the RM values against the volume fraction of the organic solvent in the mobile phase. Extrapolate the resulting linear regression to 0% organic solvent to obtain the RM0 value (an index of lipophilicity).

-

LogP Determination: Create a calibration curve by plotting the known LogP values of the reference standards against their calculated RM0 values. Determine the LogP of the test compound by interpolating its RM0 value onto this calibration curve.

Synthesis of Insights: The Physicochemical Profile in Context

The true value of this data lies in its synthesis. The predicted LogP of ~1 suggests a balanced lipophilicity, which is often a desirable trait in drug candidates. However, this must be weighed against the expected low aqueous solubility. The pyrazole ring itself is weakly basic, but N-acetylation significantly reduces the basicity of the ring nitrogens, meaning the compound's solubility is unlikely to be improved at low pH.

This profile—moderate lipophilicity and low, pH-independent solubility—is characteristic of a compound that will likely be well-absorbed if it can be adequately dissolved in the gastrointestinal tract. Therefore, formulation strategies become critical. The experimental data generated through the protocols above serve to validate or refine these initial hypotheses, providing the empirical foundation needed to advance a compound from a mere chemical entity to a viable development candidate.

References

A comprehensive, numbered list of all sources cited within this guide.

-

Casanova, M. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(3), 343. Retrieved from [Link]

-

Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of the Chemical Society of Pakistan, 45(2), 220-227. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 12(1), 18893. Retrieved from [Link]

-

Di Miceli, M., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 13(21), 3799. Retrieved from [Link]

-

ResearchGate. (2023). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-16. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2022). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. 15(2), 85-90. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Retrieved from [Link]

-

ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

-

Oruc-Emre, E. E., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. Retrieved from [Link]

-

Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389139. Retrieved from [Link]

-

Piras, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 785. Retrieved from [Link]

-

Gherman, C., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 23(11), 2919. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Manivel, P., et al. (2008). 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1798. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Resztak, M., & Czyrski, A. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Processes, 12(8), 1599. Retrieved from [Link]

-

PubChem. (n.d.). CID 157050772. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS#: 1123-48-4 [m.chemicalbook.com]

- 2. 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE [chemicalbook.com]

- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. You are being redirected... [hit2lead.com]

- 7. banglajol.info [banglajol.info]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ajrconline.org [ajrconline.org]

- 12. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [ouci.dntb.gov.ua]

A Technical Guide to 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a key heterocyclic compound. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules. This document details the chemical identifiers, physicochemical properties, and a robust, field-proven synthetic pathway for this compound. Furthermore, it covers spectroscopic characterization, applications as a versatile intermediate in drug discovery, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.

Chemical Identity and Identifiers

This compound is a derivative of 3,5-dimethylpyrazole, featuring an acetyl group attached to the N1 position of the pyrazole ring. This modification transforms the nucleophilic pyrazole into a neutral, amide-like structure, making it a crucial intermediate for further chemical elaboration.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not explicitly assigned; CBNumber: CB0701570 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | |

| Canonical SMILES | CC1=CC(=NN1C(=O)C)C | N/A |

| InChI Key | BRJHIUPNDYVERF-UHFFFAOYSA-N | |

| InChI | 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 |

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a two-step process starting from readily available commercial reagents. The logic involves first forming the heterocyclic core and then functionalizing it.

Retrosynthetic Analysis

The target molecule is an N-acetyl pyrazole. The most direct disconnection is at the N-acyl bond, leading back to 3,5-dimethyl-1H-pyrazole and an acetylating agent. The 3,5-dimethyl-1H-pyrazole itself is classically prepared via the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine source.

Sources

Spectroscopic Blueprint of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the spectroscopic characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols and interpretive insights.

Molecular Structure and Spectroscopic Overview

This compound, also known as N-acetyl-3,5-dimethylpyrazole, possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetyl group at the N1 position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its distinction from its isomers and other related pyrazole derivatives.

The following sections will detail the characteristic signals and fragments observed in ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a complete spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct singlet signals, corresponding to the three different types of protons in the molecule. The absence of spin-spin coupling is a key identifying feature.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| C4-H (pyrazole ring) | ~5.9-6.0 | Singlet |

| C3-CH₃ and C5-CH₃ | ~2.2-2.5 | Two Singlets |

| COCH₃ | ~2.6 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The lone proton on the pyrazole ring (C4-H) appears as a singlet in the aromatic region. The two methyl groups on the pyrazole ring, although in different positions (C3 and C5), are often observed as two distinct singlets due to the influence of the N-acetyl group. The methyl protons of the acetyl group also appear as a sharp singlet, typically the most downfield of the methyl signals due to the electron-withdrawing effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum of this compound will show signals for the carbonyl carbon, the three distinct pyrazole ring carbons, and the three methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C3 and C5 (pyrazole ring) | ~150, ~142 |

| C4 (pyrazole ring) | ~110 |

| COCH₃ | ~23 |

| C3-CH₃ and C5-CH₃ | ~14, ~13 |

Reference: J. Braz. Chem. Soc., 20, 367 (2009)[1]

The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing at the lowest field. The C3 and C5 carbons of the pyrazole ring appear in the aromatic region, with distinct chemical shifts. The C4 carbon is the most shielded of the ring carbons. The three methyl carbons appear at the highest field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1730 | Strong | C=O stretching (acetyl group) |

| ~2900-3000 | Medium-Weak | C-H stretching (methyl groups) |

| ~1580 | Medium | C=N stretching (pyrazole ring) |

| ~1400-1500 | Medium | C=C stretching (pyrazole ring) |

The most characteristic peak is the strong C=O stretch of the acetyl group. The presence of this band, along with the C-H stretches of the methyl groups and the characteristic pyrazole ring vibrations, confirms the key functional groups of the molecule.

Experimental Protocol for FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Workflow for FT-IR Data Acquisition

Sources

A Technical Guide to the Solubility of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for its solubility assessment. We delve into the theoretical principles governing its solubility based on its molecular structure, provide comprehensive, step-by-step protocols for both qualitative and quantitative solubility determination, and offer insights into the interpretation of these findings. This document is intended to be a practical resource for researchers, enabling them to systematically characterize the solubility profile of this compound and related compounds in various solvent systems, a crucial step in the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug molecule from the laboratory to a clinical candidate is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, aqueous solubility is a paramount consideration, as a compound must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[1] Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising therapeutic agent.[1]

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold that is prevalent in many biologically active molecules due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Understanding the solubility of this specific derivative is therefore essential for its potential development as a therapeutic agent. This guide will provide the foundational knowledge and practical methodologies to thoroughly assess its solubility profile.

Predicting Solubility: A Molecular Structure Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility behavior.

Molecular Structure of this compound:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of these nitrogen atoms, with their lone pairs of electrons, introduces polarity and the potential for hydrogen bonding.

-

Ethanone Group: The acetyl group (-C(O)CH₃) contains a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.

-

Dimethyl Groups: The two methyl groups (-CH₃) are nonpolar and contribute to the lipophilicity of the molecule.

Based on these features, this compound can be classified as a moderately polar molecule. Its solubility in a given solvent will be a balance between the polar contributions of the pyrazole ring and the ethanone group, and the nonpolar nature of the methyl groups.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atoms of the pyrazole ring and the oxygen of the carbonyl group can form hydrogen bonds with these solvents, suggesting at least moderate solubility. However, the overall nonpolar hydrocarbon portion of the molecule may limit high aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule, likely resulting in good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the pyrazole and ethanone moieties, solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurately characterizing a compound's solubility.[4] A systematic approach, beginning with qualitative tests and progressing to quantitative measurements, is recommended.

Qualitative Solubility Classification

A series of simple solubility tests can rapidly classify the compound and provide insights into the presence of acidic or basic functional groups.[5] This is a crucial first step in understanding the compound's behavior in different pH environments.

Protocol for Qualitative Solubility Testing:

-

Water Solubility:

-

To a test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of deionized water.

-

Vigorously agitate the tube for 30-60 seconds.

-

Observe if the solid dissolves completely. If it does, the compound is water-soluble.

-

If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[6]

-

-

Solubility in 5% w/v Sodium Hydroxide (NaOH):

-

If the compound is insoluble in water, use a fresh sample.

-

Add 1 mL of 5% NaOH solution.

-

Agitate and observe for dissolution. Solubility in aqueous base suggests the presence of an acidic functional group.

-

-

Solubility in 5% w/v Sodium Bicarbonate (NaHCO₃):

-

If the compound dissolves in 5% NaOH, test a fresh sample with 1 mL of 5% NaHCO₃.

-

Effervescence (release of CO₂ gas) indicates a carboxylic acid. Dissolution without effervescence suggests a weakly acidic group like a phenol.

-

-

Solubility in 5% v/v Hydrochloric Acid (HCl):

-

If the compound is insoluble in water, test a fresh sample with 1 mL of 5% HCl.

-

Agitate and observe for dissolution. Solubility in aqueous acid is a strong indication of a basic functional group, typically an amine.[6]

-

-

Solubility in Concentrated Sulfuric Acid (H₂SO₄):

-

Caution: Handle with extreme care in a fume hood.

-

If the compound is insoluble in all the above, add a small amount to 1 mL of cold, concentrated H₂SO₄.

-

Dissolution, often with a color change, suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur that can be protonated by the strong acid.

-

The following diagram illustrates the logical workflow for this qualitative analysis:

Caption: Workflow for qualitative solubility classification.

Quantitative Solubility Determination: The Equilibrium Solubility Method

The most common and reliable method for determining thermodynamic solubility is the shake-flask or equilibrium solubility method.[7] This involves generating a saturated solution of the compound and then measuring its concentration.

Protocol for Equilibrium Solubility Measurement:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) syringe filter.

-

-

Concentration Analysis:

-

The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed.[1]

-

For HPLC/UV-Vis: A calibration curve must first be generated using solutions of known concentrations of the compound in the same solvent.

-

-

The measured concentration of the saturated solution represents the solubility of the compound in that solvent at that temperature.

-

The following diagram outlines the key steps in this quantitative workflow:

Caption: Workflow for quantitative equilibrium solubility determination.

Data Presentation and Interpretation

To facilitate comparison and analysis, quantitative solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L) |

| Water | Polar Protic | Low to Moderate | To be determined |

| Ethanol | Polar Protic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | High | To be determined |

| Dichloromethane | Moderately Polar | Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

The results from these experiments will provide a comprehensive solubility profile. For instance, high solubility in ethanol may suggest its utility as a solvent for recrystallization or formulation.[8] Low aqueous solubility would be a critical finding for drug development, potentially necessitating formulation strategies such as salt formation or the use of solubility enhancers.

Conclusion

References

-

CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link]

-

Unknown. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Unknown. (n.d.). Qualitative Analysis of Organic Compounds. Available at: [Link]

- Unknown. (n.d.). Method for purifying pyrazoles. Google Patents.

-

PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Available at: [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]

-

Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. EXPERIMENT 8 [aris.gusc.lv]

- 6. csub.edu [csub.edu]

- 7. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Versatile Nucleus for Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of ligands for a vast array of biological targets. This guide provides a comprehensive technical overview of the major biological activities exhibited by pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will explore the significant roles of pyrazole-based compounds as anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) modulating agents, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Enduring Significance of the Pyrazole Core

Since its first synthesis in the 19th century, the pyrazole nucleus has become a prolific scaffold in pharmacologically active compounds.[1] Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil, underscores its therapeutic importance.[2] The pyrazole ring's utility stems from several key features:

-

Structural Versatility: The ring can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic profiles.[3]

-

Hydrogen Bonding Capacity: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like enzymes and receptors.[4]

-

Metabolic Stability: The aromatic nature of the pyrazole ring often imparts a degree of metabolic stability, a desirable characteristic for drug candidates.

This guide will systematically explore the diverse biological activities of pyrazole derivatives, providing the mechanistic rationale and practical methodologies essential for advancing research in this fertile area of drug discovery.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Pyrazole derivatives are perhaps most famously recognized for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] This activity has led to the development of blockbuster drugs for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[7]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2).[8] Both COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[8] However, COX-1 is a constitutive enzyme involved in maintaining gastric mucosal protection and platelet function, while COX-2 is inducible and predominantly expressed at sites of inflammation.[9]

Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects.[7] Pyrazole derivatives, like celecoxib, possess a diaryl-substituted pyrazole structure. A key feature is often a sulfonamide side chain that binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, an interaction that is not possible with the more constricted active site of COX-1.[7][8] This selective binding blocks the synthesis of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal toxicity.[9] Some novel pyrazole hybrids have also been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), potentially offering a broader anti-inflammatory profile with an improved safety margin.[10][11]

Structure-Activity Relationship (SAR) Insights

-

1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is a common feature for potent COX-2 inhibitors. One of these rings often bears a p-sulfonamide or a similar group.[3]

-

Sulfonamide Moiety: The -SO2NH2 group is critical for selectivity, as it interacts with the specific hydrophilic side pocket of the COX-2 enzyme.[2][7]

-

Trifluoromethyl Group: Substitution with a -CF3 group at the 3-position, as seen in celecoxib, can enhance potency and selectivity.

Experimental Protocols

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[5][12][13]

-

Animal Model: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 1% Tween 80), positive control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test compound groups at various doses.

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[12][13]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[12]

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Edema Volume = (Paw volume at time t) - (Paw volume at baseline)

-

% Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

-

This assay determines the potency and selectivity of compounds against the COX isoforms.[14][15][16]

-

Reagents: Human recombinant COX-1 and COX-2 enzymes, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme cofactor, Arachidonic acid (substrate), test compound, and a detection reagent (e.g., EIA kit for Prostaglandin E2).[14][17]

-

Compound Preparation: Dissolve test compounds in DMSO to create stock solutions and perform serial dilutions to achieve a range of final assay concentrations.

-

Assay Procedure (96-well plate format): a. To appropriate wells, add assay buffer, heme, and either the COX-1 or COX-2 enzyme. b. Add the diluted test compounds or vehicle (DMSO) to the wells and pre-incubate for ~15 minutes at room temperature to allow for inhibitor binding.[14] c. Initiate the reaction by adding arachidonic acid to all wells. d. Incubate for a defined time (e.g., 10 minutes) at 37°C. e. Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection: Quantify the amount of PGE2 produced using an ELISA plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Quantitative Data Summary

| Compound Class | Target(s) | IC50 (COX-2) | Selectivity Index (SI) | In Vivo Efficacy (% Edema Inhibition) | Reference(s) |

| Pyrazole-hydrazone 4a | COX-2/5-LOX | 0.67 µM | 8.41 | High | [11] |

| Pyrazole-hydrazone 4b | COX-2/5-LOX | 0.58 µM | 10.55 | High | [11] |

| Celecoxib (Reference) | COX-2 | 0.87 µM | 8.85 | 15.7-17.5% | [11] |

| Pyrazolone Derivative 6b | COX-1/COX-2 | - | ~1 | Most active in series | [18] |

| Pyrazolone Derivative 9b | COX-1/COX-2 | - | ~1 | Highly active | [18] |

| Acetylated Pyrazole N5 | COX-2 | - | 47.98 | 1.17 (relative to celecoxib) | [19] |

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a key pharmacophore in the development of targeted anticancer therapies. Derivatives have been designed to interact with a multitude of targets crucial for cancer cell proliferation, survival, and angiogenesis.[11][20]

Mechanisms of Action

The anticancer effects of pyrazole derivatives are diverse and often involve the inhibition of protein kinases that are dysregulated in various cancers.[20]

-

Kinase Inhibition: Many pyrazoles act as ATP-competitive inhibitors of tyrosine kinases.

-

EGFR/VEGFR-2 Inhibition: Some derivatives dually inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] EGFR is critical for cell proliferation, while VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors).[1][21] Dual inhibition can thus simultaneously halt tumor growth and cut off its blood supply.

-

CDK Inhibition: Cyclin-dependent kinases (CDKs), particularly CDK2, are essential for cell cycle progression.[8] Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest, typically at the G1/S phase, and subsequent apoptosis (programmed cell death).[22]

-

Other Kinases: Pyrazoles have also been shown to inhibit other kinases like Bruton's tyrosine kinase (BTK) and Aurora kinases.[20]

-

-

Tubulin Polymerization Inhibition: Certain pyrazole compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics.[4][23] This interference with the cytoskeleton arrests cells in the G2/M phase of the cell cycle and induces apoptosis.

-

DNA Intercalation: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with replication and transcription processes, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

-

Substitutions on Aryl Rings: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence activity. Electron-withdrawing or donating groups can modulate binding affinity to kinase active sites.[5] For instance, in some series, a 4-bromophenyl group on the pyrazole ring enhances activity against certain cancer cell lines.[24]

-

Hybrid Molecules: Fusing the pyrazole ring with other heterocyclic systems (e.g., benzoxazine, indole, triazole) has proven to be a successful strategy for developing potent anticancer agents with novel mechanisms.[4][25]

-

Linker Modification: For kinase inhibitors, the linker connecting the pyrazole core to other pharmacophoric elements is crucial for achieving the correct orientation within the ATP-binding pocket.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[7][26][27]

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[7][28]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).[29]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][26]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[27]

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (concentration that inhibits 50% of cell growth) using appropriate software.

This assay quantifies the direct inhibitory effect of a compound on a specific kinase (e.g., EGFR, VEGFR-2, CDK2).

-

Reagents: Recombinant kinase, specific substrate peptide, ATP, assay buffer, test compound, and a detection system (e.g., ADP-Glo™, Z'-LYTE™, or ELISA-based).

-

Assay Procedure (Example using ADP-Glo™): a. In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. b. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes). c. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. d. Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction.

-

Detection: Measure the resulting luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value via non-linear regression.

Quantitative Data Summary

| Compound | Target(s) | Cell Line | IC50 / GI50 | Reference(s) |

| Compound 22 | EGFR | A549, HeLa, PC3 | 2.82 - 6.28 µM | [4] |

| Compound 23 | EGFR | A549, HeLa, PC3 | 2.82 - 6.28 µM | [4] |

| Compound 31 | CDK2 | A549 | 42.79 µM | [4] |

| Compound 32 | CDK2 | A549 | 55.73 µM | [4] |

| Compound 36 | CDK2 | - | 0.199 µM (enzymatic) | |

| Compound 5b | Tubulin | K562 | 0.021 µM | [23] |

| Compound 5b | Tubulin | A549 | 0.69 µM | [23] |

| Compound 3f | Apoptosis Induction | MDA-MB-468 | 14.97 µM (24h) | [29] |

| Paclitaxel | Tubulin | MDA-MB-468 | 49.90 µM (24h) | [29] |

| L2 | - | CFPAC-1 | 61.7 µM | [30] |

Antimicrobial Activity: New Fronts in Combating Resistance

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[22][31]

Mechanisms of Action

Pyrazoles exert their antimicrobial effects through several mechanisms, targeting essential bacterial processes.

-

DNA Gyrase Inhibition: A primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, recombination, and repair.[2][10][25] By binding to the enzyme, pyrazole derivatives prevent the resealing of DNA strands, leading to DNA damage and bacterial cell death. This target is attractive as it is absent in humans.[25]

-

Cell Wall Disruption: Some pyrazole-containing peptidomimetics have been shown to disrupt the integrity of the bacterial cell wall.[2] This can lead to leakage of cellular contents and cell lysis.

-

Metabolic Enzyme Inhibition: Pyrazoles can inhibit other crucial bacterial enzymes. For example, some derivatives are potent inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), an enzyme in the lysine biosynthesis pathway that is essential for many bacteria but not present in mammals.[18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][31][32]

-

Inoculum Preparation: From a fresh culture, suspend colonies of the test microorganism (e.g., S. aureus, E. coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[6]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Amoxicillin) should be run in parallel.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.[31]

Central Nervous System (CNS) Activity: Modulating Neurotransmission and Neuroinflammation

Pyrazole derivatives have demonstrated significant potential in treating a range of CNS disorders, including epilepsy and depression.[8][12]

Mechanisms of Action

-

Anticonvulsant Activity: The exact mechanism for many pyrazole anticonvulsants is still under investigation, but potential pathways include modulation of ion channels (e.g., sodium, calcium channels) or enhancement of GABAergic inhibition. Some compounds have shown efficacy in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, suggesting a broad spectrum of activity.[12][28]

-

Antidepressant Activity: A key mechanism is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A.[3][8] MAO is responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting MAO, pyrazole derivatives can increase the levels of these neurotransmitters in the synaptic cleft, alleviating depressive symptoms.[8][29]

Experimental Protocols

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[4][9][27]

-

Animal Model: Male mice (20-25g).

-

Compound Administration: Administer the test compound (at various doses) or vehicle i.p. or p.o. at a predetermined time before the test (e.g., 30-60 minutes).

-

Apparatus: An electroconvulsometer with corneal or ear-clip electrodes.

-

Procedure: a. Apply a drop of electrolyte solution (0.9% saline) to the electrodes. b. Apply the electrodes to the animal (corneally or via ear clips). c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice). d. Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: A compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.[9]

The FST (or Porsolt test) is a widely used behavioral model to screen for antidepressant efficacy.[1][14]

-

Animal Model: Male mice (20-25g).

-

Compound Administration: Administer the test compound, a reference antidepressant (e.g., Imipramine), or vehicle daily for a set period (e.g., 7-14 days) to model chronic treatment. The final dose is given 30-60 minutes before the test.

-

Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[1]

-

Procedure: a. Gently place each mouse into the cylinder of water. b. Record the session (typically 6 minutes) via video for later analysis. c. After the test, remove the mouse, dry it gently with a towel, and return it to its home cage.

-

Data Analysis: Score the last 4 minutes of the 6-minute session. Measure the total time the animal spends immobile (i.e., floating with only minor movements necessary to keep its head above water). A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Quantitative Data Summary

| Compound Class | Test Model | ED50 (mg/kg) | Effect | Reference(s) |

| Pyrazolone 11a | PTZ Seizure | ~20 | Remarkable protection | [15] |

| Pyrazolone 11b | PTZ Seizure | ~20 | Remarkable protection | [15] |

| Pyrazolone 11d | PTZ Seizure | ~20 | Remarkable protection | [15] |

| Triazolopyrimidine 6d | MES Seizure | 15.8 | Potent anticonvulsant | |

| Triazolopyrimidine 6d | PTZ Seizure | 14.1 | Potent anticonvulsant | |

| Diacylhydrazine 4a | Tail Suspension | 10 | ~2x more active than Imipramine | [15] |

| Diacylhydrazine 4b | Tail Suspension | 10 | ~2x more active than Imipramine | [15] |

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value as a versatile and highly adaptable nucleus in drug discovery. Its derivatives have yielded potent and selective agents across a wide spectrum of therapeutic areas, from inflammation and cancer to infectious diseases and neurological disorders. The multi-target capabilities of many pyrazole-based compounds, such as dual COX-2/5-LOX or EGFR/VEGFR-2 inhibitors, represent a particularly promising avenue for addressing complex multifactorial diseases.

Future research will likely focus on several key areas:

-

Novel Hybrids: The continued design and synthesis of hybrid molecules that combine the pyrazole core with other pharmacologically active heterocycles to achieve novel mechanisms of action or synergistic effects.

-

Targeted Delivery: The development of pyrazole-based conjugates for targeted drug delivery, enhancing efficacy while minimizing systemic toxicity.

-

Combating Resistance: In the antimicrobial and anticancer fields, the exploration of pyrazole derivatives that can overcome existing resistance mechanisms will be paramount.

-

Advanced In Silico Screening: The increasing sophistication of computational modeling will accelerate the identification of novel pyrazole leads with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

As our understanding of the molecular basis of disease deepens, the rational design of pyrazole derivatives will continue to provide innovative solutions to pressing medical challenges, solidifying the pyrazole's legacy as a truly privileged structure in medicinal chemistry.

References

A consolidated list of all sources cited within this technical guide. Each entry includes the title, source, and a verifiable URL.

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - PubMed Central. [Link]

-

The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis. PMC. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

-

Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC - NIH. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-